molecular formula C11H7F3S B190021 3-[4-(Trifluoromethyl)phenyl]thiophene CAS No. 122159-58-4

3-[4-(Trifluoromethyl)phenyl]thiophene

Cat. No. B190021
M. Wt: 228.24 g/mol
InChI Key: ODBMKCKBKQEWKI-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)phenyl]thiophene” is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is a thiophene-based analog that has been the focus of many scientists due to its potential as a class of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, has been a topic of interest in recent years . Various strategies have been employed for the synthesis of these compounds, including heterocyclization of various substrates .


Molecular Structure Analysis

The molecular formula of “3-[4-(Trifluoromethyl)phenyl]thiophene” is C11H7F3S . It is a thiophene-based compound, which means it contains a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene-based compounds, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, have been used in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(Trifluoromethyl)phenyl]thiophene” include a melting point of 114-116 °C and a predicted boiling point of 229.4±35.0 °C . Its predicted density is 1.284±0.06 g/cm3 .

Scientific Research Applications

Optoelectronic Materials

  • Crystal Structure and Semiconductor Properties : The crystal structure of a thiophene/phenylene co-oligomer derived from 3-[4-(Trifluoromethyl)phenyl]thiophene has been examined, revealing monoclinic crystals with space group P2 1 /c. These crystals function as n-type semiconductors, confirmed by field-effect transistor device configuration, indicating potential use in semiconducting materials (Hotta et al., 2009).

  • Optical Properties Tuning : Poly(3-hexylthiophene) (P3HT) postfunctionalization has been used for the systematic study of electronic and steric effects of functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s, revealing insights into how substituents like 3-[4-(Trifluoromethyl)phenyl]thiophene can alter fluorescence yield and solid-state emission (Li et al., 2002).

Nonlinear Optical Materials

  • Enhanced Nonlinear Optical Limiting : Donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for applications in optoelectronic devices aimed at protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Material Science and Pharmaceuticals

  • Biological Activity and Material Applications : Thiophene derivatives, including those derived from 3-[4-(Trifluoromethyl)phenyl]thiophene, have shown a wide range of biological activities and have been utilized in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Additionally, polymeric thiophenes have found applications in electronic devices like thin-film transistors and solar cells (Mabkhot et al., 2017).

Safety And Hazards

While specific safety and hazard information for “3-[4-(Trifluoromethyl)phenyl]thiophene” was not found, it’s important to handle all chemicals with care. Proper personal protective equipment should be worn, and the material should be used in a well-ventilated area .

Future Directions

Thiophene-based compounds, including “3-[4-(Trifluoromethyl)phenyl]thiophene”, continue to be a focus of research due to their potential applications in various fields. They are being studied for their potential use in electronic and optoelectronic applications , and researchers are continually designing novel strategies to synthesize more efficient materials for these applications .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMKCKBKQEWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924099
Record name 3-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]thiophene

CAS RN

122159-58-4
Record name 3-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CA Briehn, P Bäuerle - Journal of Combinatorial Chemistry, 2002 - ACS Publications
The rapid solid-phase synthesis of π-conjugated oligomers is demonstrated by utilizing the parallel and the “mix-and-split” methods for the preparation of a library of 256 regioregular …
Number of citations: 26 pubs.acs.org
TV Shishkanova, T Tobrman, J Otta, G Broncová… - Journal of Materials …, 2022 - Springer
This manuscript presents the preparation of polymer layers based on polythiophene (PTh) and its 3-substituted derivatives (substituents 4-(CH 3 O)C 6 H 4 and 4-(CF 3 )C 6 H 4 marked …
Number of citations: 1 link.springer.com
A Hanumappa, KSS Kumar, M Hegde… - Organic & Medicinal …, 2016 - academia.edu
Topoisomerases (topoII) are crucial enzymes involved during DNA replication, repair and transcription. Recent studies have shown topo II as an interesting target for cancer therapy. In …
Number of citations: 3 www.academia.edu
I Tohara, K Nozawa-Kumada - Synlett, 2022 - thieme-connect.com
This paper reports that a combined Brønsted base (t-BuOLi/CsF or LiOCEt 3 /CsF) system mediates the 1,5-double-carboxylation of nonfused 2-alkylhetarenes at both the benzylic and δ…
Number of citations: 3 www.thieme-connect.com

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